molecular formula C14H13NO3S B7683435 2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B7683435
M. Wt: 275.32 g/mol
InChI Key: VGVCOVVCMRZWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential to be used as a therapeutic agent. This compound belongs to the family of thiazole carboxylic acids and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of various cytokines and chemokines involved in inflammation. Additionally, it has been shown to possess antioxidant properties and can scavenge free radicals. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is its potential use as a therapeutic agent. Additionally, it has been reported to exhibit low toxicity and has good solubility in water. However, one of the limitations of this compound is its limited stability in biological systems, which can affect its efficacy.

Future Directions

There are several future directions for the study of 2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. One of the potential areas of research is the development of novel derivatives of this compound with improved stability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves the condensation of 2-acetylthiophene with malonic acid in the presence of piperidine to obtain 2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to possess neuroprotective properties and has potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-8-12(14(16)17)19-13(15-8)10-4-5-11-9(7-10)3-2-6-18-11/h4-5,7H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCOVVCMRZWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-2H-chromen-6-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

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